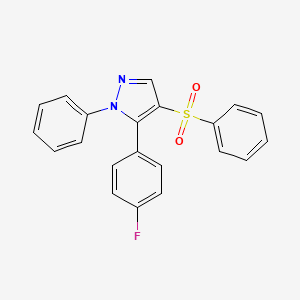

5-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl phenyl sulfone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Phenyl sulfones are a class of organic compounds containing a sulfonyl functional group attached to two phenyl groups . They are used in various chemical reactions due to their reactivity and stability .

Synthesis Analysis

The synthesis of phenyl sulfones often involves the reaction of a sulfonyl chloride with a phenol or aniline . For example, difluoromethyl phenyl sulfone can be synthesized from substituted benzene sulfonyl chloride .

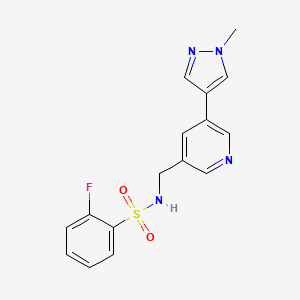

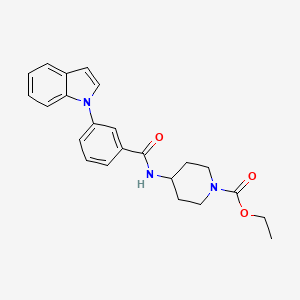

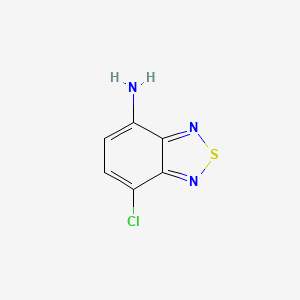

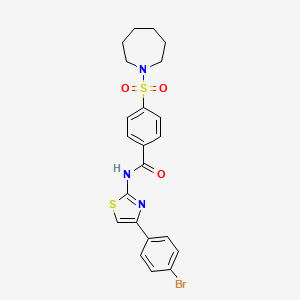

Molecular Structure Analysis

The molecular structure of a phenyl sulfone generally consists of a sulfonyl group (SO2) attached to two phenyl groups. The exact structure would depend on the specific substituents on the phenyl rings .

Chemical Reactions Analysis

Phenyl sulfones can participate in various chemical reactions. For example, vinyl sulfone-based compounds can undergo covalently reversible reactions with thiols .

Physical And Chemical Properties Analysis

Phenyl sulfones are generally solid at room temperature and have high melting points . They are known for their stability and resistance to heat, oxidation, and hydrolysis .

Scientific Research Applications

High-Performance Polymers

Polysulfones (PSs) are a class of condensation heterochain polymers containing sulfonic groups (‒SO₂‒) in their main chain. Among them, aromatic polysulfones, such as bis(4-fluorophenyl) sulfone, stand out due to their exceptional thermal resistance and high strength properties. These polymers can withstand a wide range of temperatures (from –50°C to +220°C), making them suitable for high-performance applications .

Material Science

The 20th century witnessed the rise of polymers as essential materials in various industries. Polysulfones, including bis(4-fluorophenyl) sulfone, play a crucial role in modern material science. Their chemical inertness, hydrolytic stability, and resistance to acidic and alkaline media make them valuable for applications in machine engineering, electronics, aviation, robotics, and medicine .

Antibacterial Activity

Research has explored the antibacterial properties of sulfone derivatives. While specific studies on bis(4-fluorophenyl) sulfone are limited, related compounds have demonstrated antibacterial effects. For instance, 2-(methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole exhibited curative activity against rice bacterial leaf blight .

Mechanism of Action

Target of Action

Sulfone derivatives have been widely used in the development of anti-tumor drugs .

Mode of Action

It is known that sulfone derivatives can act as potent irreversible inhibitors of certain enzymes . They inactivate their target enzymes by the addition of a residue of the active site at the double bond .

Biochemical Pathways

It is known that sulfone derivatives can affect various biochemical pathways depending on their specific targets .

Pharmacokinetics

A study on a similar compound, ml3403, showed that it undergoes sulfoxidation to form its active metabolite in human hepatic microsomal incubations . The study also found that CYP3A4 plays a pivotal role in the sulfoxidation reaction .

Result of Action

It is known that sulfone derivatives can have various effects depending on their specific targets .

Action Environment

The action environment can influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other compounds can affect the reactivity of sulfone-based compounds . .

Safety and Hazards

properties

IUPAC Name |

4-(benzenesulfonyl)-5-(4-fluorophenyl)-1-phenylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15FN2O2S/c22-17-13-11-16(12-14-17)21-20(27(25,26)19-9-5-2-6-10-19)15-23-24(21)18-7-3-1-4-8-18/h1-15H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIDPTDWLCMNPFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C=N2)S(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl phenyl sulfone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(1-methylsulfonylpiperidin-4-yl)methanone](/img/structure/B2740061.png)

![Prop-2-enyl 2-[3-(4-chlorophenyl)-2-oxochromen-7-yl]oxyacetate](/img/structure/B2740064.png)

![ethyl 4-(2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2740074.png)